3,5-di-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE: is an organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced technologies such as flow microreactor systems can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and activity.
Industry: The compound is used in the development of new materials with improved properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the compound.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with similar structural features and applications.
Uniqueness
The presence of the trifluoromethyl group in 3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE distinguishes it from other similar compounds. This group enhances the compound’s stability, biological activity, and ability to interact with molecular targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C21H26F3NO2S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26F3NO2S/c1-19(2,3)15-11-16(20(4,5)6)13-18(12-15)28(26,27)25-17-9-7-14(8-10-17)21(22,23)24/h7-13,25H,1-6H3 |
InChI Key |
LUSBTZJQUNWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C(C)(C)C |
Origin of Product |
United States |
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